Structural Logic and Synthetic Utility of 7-Methoxy-1-methylindazole-3-carboxylic Acid in Drug Discovery
Structural Logic and Synthetic Utility of 7-Methoxy-1-methylindazole-3-carboxylic Acid in Drug Discovery
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide
Executive Summary
In contemporary medicinal chemistry, the indazole scaffold serves as a highly versatile bioisostere for indoles and benzimidazoles, offering superior metabolic stability and unique hydrogen-bonding profiles. 7-Methoxy-1-methylindazole-3-carboxylic acid (CAS: 133841-10-8) represents a highly functionalized, pre-organized building block designed for the rapid generation of active pharmaceutical ingredients (APIs). This whitepaper explores the structural rationale, physicochemical properties, and synthetic workflows associated with this compound, providing researchers with field-proven, self-validating protocols for its application in drug discovery—particularly in the synthesis of kinase inhibitors and calcium channel blockers[1][2].
Structural Rationale and Physicochemical Profile
The molecular architecture of 7-Methoxy-1-methylindazole-3-carboxylic acid is not arbitrary; every functional group serves a distinct stereoelectronic or synthetic purpose:
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N1-Methylation (Conformational Locking): Unsubstituted indazoles exist as a dynamic equilibrium of 1H and 2H tautomers, which complicates NMR interpretation, crystallization, and receptor binding due to unpredictable hydrogen-bond donor/acceptor roles. The N1-methyl group permanently locks the molecule into the 1H-tautomeric form, ensuring predictable structure-activity relationships (SAR).
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C7-Methoxy Group (Steric Pre-organization): The proximity of the C7-methoxy group to the N1-methyl group introduces a deliberate steric clash. This interaction restricts rotational degrees of freedom, rigidifying the core. In drug design, pre-organizing a molecule into its bioactive conformation reduces the entropic penalty upon target binding, thereby enhancing affinity.
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C3-Carboxylic Acid (Synthetic Handle): Positioned at the C3 carbon, the carboxylic acid acts as the primary functional handle for diversification, most commonly via amide coupling to generate library libraries of indazole-3-carboxamides[2].
Quantitative Data Summary
The following table summarizes the key physicochemical parameters of the compound[3][4]:
| Property | Value | Structural/Practical Significance |
| Chemical Name | 7-Methoxy-1-methylindazole-3-carboxylic acid | Standard IUPAC nomenclature. |
| CAS Number | 133841-10-8 | Unique registry identifier for sourcing[3]. |
| Molecular Formula | C10H10N2O3 | Defines exact mass requirements. |
| Molecular Weight | 206.20 g/mol | Low molecular weight ideal for fragment-based design[3]. |
| SMILES String | COc1cccc2c1n(C)nc2C(=O)O | Used for in silico docking and computational modeling[4]. |
| Appearance | Solid | Facilitates easy weighing and handling during synthesis[3]. |
| Standard Purity | ≥ 97% | Minimizes side reactions during library generation[3]. |
Synthetic Workflows: High-Yield Amide Coupling
The most critical application of 7-Methoxy-1-methylindazole-3-carboxylic acid is its conversion into 3-carboxamide derivatives. These derivatives are synthesized via amide cross-coupling with various aromatic or aliphatic amines[2].
To ensure reproducibility, the following protocol utilizes HATU and DIPEA. This method is designed as a self-validating system , incorporating an In-Process Quality Control (IPQC) checkpoint to guarantee success before proceeding to purification.
Step-by-Step Methodology: HATU-Mediated Amide Coupling
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Solubilization: Dissolve 7-Methoxy-1-methylindazole-3-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration.
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Causality: DMF is a polar aprotic solvent that fully solubilizes the rigid indazole core without acting as a competing nucleophile or hydrogen-bond donor.
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Activation Phase: Add HATU (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 30 minutes.
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Causality: DIPEA deprotonates the carboxylic acid. The resulting carboxylate attacks HATU, forming a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. DIPEA is selected over triethylamine because its steric bulk prevents it from acting as a competing nucleophile against the activated ester[2].
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Nucleophilic Addition: Introduce the target primary or secondary amine (1.2 eq) to the activated mixture. Stir for 8–16 hours at room temperature.
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Causality: The amine attacks the HOAt ester to form the thermodynamically stable amide bond.
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Self-Validation (IPQC Checkpoint): Extract a 5 µL aliquot of the reaction mixture, dilute in 1 mL of methanol, and analyze via LC-MS.
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Validation Logic: The reaction is validated for workup only when the peak corresponding to the starting material (m/z 207.2 [M+H]+) is ≤ 2% of the total area, and the target product mass is dominant. If unreacted acid remains, add an additional 0.2 eq of amine and stir for 2 hours.
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Quenching & Extraction: Pour the validated mixture into ice-cold water. Extract with ethyl acetate (3 × 20 mL). Wash the combined organic layers with a 5% aqueous LiCl solution, followed by brine.
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Causality: Water forces the hydrophobic product into the organic phase. The 5% LiCl wash is a highly specific technique used to aggressively pull residual DMF out of the organic layer, preventing solvent contamination during concentration.
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Isolation: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel chromatography to yield the pure indazole-3-carboxamide.
Workflow for self-validating amide coupling of 7-Methoxy-1-methylindazole-3-carboxylic acid.
Biological Applications and Pharmacological Mechanisms
Derivatives synthesized from 1H-indazole-3-carboxylic acids are heavily utilized in oncology, neuroprotection, and anti-inflammatory drug discovery[5]. A prominent application of indazole-3-carboxamides is their role as Calcium-Release Activated Calcium (CRAC) channel blockers [1].
In immune cells (such as mast cells and T-cells), CRAC channels are responsible for the sustained influx of Ca2+ required for cellular activation and cytokine release. Indazole-3-carboxamides bind specifically to the channel complexes (e.g., Orai1/STIM1), inducing a conformational blockade that halts calcium influx. This mechanism is highly sought after for treating autoimmune diseases and severe inflammatory responses[1].
Pharmacological mechanism of indazole-3-carboxamides in CRAC channel inhibition.
Safety Protocols and Handling
When handling 7-Methoxy-1-methylindazole-3-carboxylic acid, strict adherence to environmental health and safety (EHS) guidelines is mandatory. Based on established Safety Data Sheets (SDS)[6], the compound exhibits the following hazard profile:
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Hazard Statements:
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H302: Harmful if swallowed.
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H312: Harmful in contact with skin.
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H332: Harmful if inhaled.
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Engineering Controls: All weighing, transferring, and synthetic manipulations must be conducted within a BS-approved fume cupboard or a well-ventilated area[6].
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Personal Protective Equipment (PPE): Operators must wear suitable protective gloves (satisfying EU Directive 89/686/EEC and EN374), safety glasses (NIOSH/EN 166), and protective laboratory clothing to prevent systemic exposure via dermal absorption[6].
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Emergency Response: In the event of inhalation, remove the individual to fresh air and monitor for respiratory distress. For skin contact, wash immediately with copious amounts of soap and water[6].
References
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Bai, Sha, et al. "Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers." PMC. Available at:[Link]
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Shaanxi Bloom Tech Co., Ltd. "What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?" Available at:[Link]
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RSC Advances. "Synthesis molecular docking and DFT studies on novel indazole derivatives." Available at:[Link]
Sources
- 1. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02151G [pubs.rsc.org]
- 3. 7-methoxy-1-methylindazole-3-carboxylic acid | CymitQuimica [cymitquimica.com]
- 4. sci-study.com [sci-study.com]
- 5. bloomtechz.com [bloomtechz.com]
- 6. keyorganics.net [keyorganics.net]
